molecular formula C16H20N2O3 B7478667 N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No. B7478667
M. Wt: 288.34 g/mol
InChI Key: IFXUEOUQKOLLTM-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as MOBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOBA belongs to the class of benzoxazole derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of MOBA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. By inhibiting COX enzymes, MOBA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MOBA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). MOBA has also been found to reduce the expression of adhesion molecules, which play a critical role in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

MOBA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for further research. It has also been found to be relatively safe and well-tolerated, with no significant adverse effects reported in animal studies. However, MOBA has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. It also has a short half-life, which may require frequent dosing in vivo.

Future Directions

There are several future directions for MOBA research. One direction is to investigate its potential use in the treatment of cancer and neurological disorders. Another direction is to optimize its formulation to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of MOBA and to identify its molecular targets. Overall, MOBA has significant potential for further research and development as a therapeutic agent for various inflammatory disorders.

Synthesis Methods

The synthesis of MOBA involves the condensation of 2-amino-5-methylphenol with 4-methylcyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 2-hydroxybenzoyl chloride to yield MOBA. The synthesis method has been optimized to enhance the yield and purity of MOBA, making it suitable for further research and development.

Scientific Research Applications

MOBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders, including arthritis, colitis, and asthma. MOBA has also been investigated for its potential use in the treatment of cancer and neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-6-8-12(9-7-11)17-15(19)10-18-13-4-2-3-5-14(13)21-16(18)20/h2-5,11-12H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUEOUQKOLLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49820745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Methylcyclohexyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetamide

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